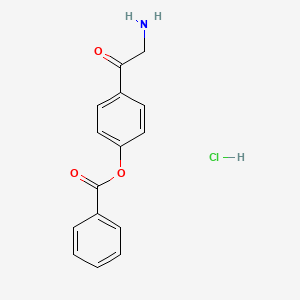

4-Glycylphenyl benzoate hcl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C15H14ClNO3 |

|---|---|

Molecular Weight |

291.73 g/mol |

IUPAC Name |

[4-(2-aminoacetyl)phenyl] benzoate;hydrochloride |

InChI |

InChI=1S/C15H13NO3.ClH/c16-10-14(17)11-6-8-13(9-7-11)19-15(18)12-4-2-1-3-5-12;/h1-9H,10,16H2;1H |

InChI Key |

GDXNUTUCYYSZNM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)CN.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-Glycylphenyl benzoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the chemical structure, predicted physicochemical properties, and a proposed synthetic pathway for 4-Glycylphenyl benzoate hydrochloride. As of the date of this publication, this compound is not readily indexed in major chemical databases, suggesting it may be a novel or specialized research chemical. This document provides a foundational understanding for researchers interested in the synthesis and potential applications of this and structurally related molecules.

Chemical Structure and Properties

The chemical name "4-Glycylphenyl benzoate hydrochloride" indicates a multi-component structure. It consists of a benzoate group esterified to the hydroxyl group of a 4-hydroxyphenyl moiety. This phenyl ring is, in turn, substituted at the fourth position with a glycyl (2-aminoacetyl) group via an amide linkage. The "hydrochloride" designation signifies that the primary amine of the glycyl group is protonated to form a hydrochloride salt.

Based on this nomenclature, the inferred chemical structure is presented below:

Figure 1: Inferred Chemical Structure of 4-Glycylphenyl benzoate hydrochloride

Caption: Inferred structure of 4-Glycylphenyl benzoate hydrochloride.

Physicochemical Data

Due to the absence of experimental data for 4-Glycylphenyl benzoate hydrochloride in the public domain, the following table summarizes its predicted physicochemical properties based on its inferred structure.

| Property | Predicted Value |

| Molecular Formula | C₁₅H₁₅ClN₂O₃ |

| Molecular Weight | 322.75 g/mol |

| IUPAC Name | 4-(2-aminoacetamido)phenyl benzoate hydrochloride |

| SMILES | C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)NC(=O)CN.[H]Cl |

| InChI Key | (Predicted) |

| CAS Number | Not Assigned |

Proposed Synthetic Pathway

A plausible synthetic route for 4-Glycylphenyl benzoate hydrochloride can be conceptualized in a multi-step process, beginning with commercially available starting materials. The following protocol is a hypothetical pathway based on established organic chemistry principles.

Experimental Protocol: A Proposed Synthesis

Step 1: Benzoylation of 4-Aminophenol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminophenol in a suitable solvent such as dichloromethane (DCM) or pyridine.

-

Acylation: Cool the solution in an ice bath. Add benzoyl chloride dropwise to the stirred solution. If using DCM, a base such as triethylamine or pyridine should be added to neutralize the HCl byproduct.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup and Isolation: Upon completion, quench the reaction with water. If DCM was used, wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-aminophenyl benzoate.

Step 2: N-acylation with a Protected Glycine

-

Amide Coupling: Dissolve the 4-aminophenyl benzoate from Step 1 in an appropriate solvent like DCM or dimethylformamide (DMF).

-

Addition of Protected Amino Acid: Add an N-protected glycine, such as Boc-glycine (tert-butoxycarbonyl-glycine), to the solution.

-

Coupling Agent: Introduce a peptide coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and an activator (e.g., 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt)).

-

Reaction and Isolation: Stir the mixture at room temperature overnight. Filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used). Wash the filtrate with appropriate aqueous solutions to remove unreacted starting materials and coupling reagents. Dry and concentrate the organic phase to obtain N-Boc-4-glycylphenyl benzoate.

Step 3: Deprotection and Salt Formation

-

Boc Deprotection: Dissolve the N-Boc-4-glycylphenyl benzoate in a suitable solvent such as dioxane or ethyl acetate.

-

Acidification: Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in dioxane.

-

Precipitation and Isolation: The hydrochloride salt of the deprotected amine, 4-Glycylphenyl benzoate hydrochloride, should precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with a non-polar solvent like diethyl ether to remove any remaining impurities, and dry under vacuum.

Logical Workflow of the Proposed Synthesis

The following diagram illustrates the logical progression of the proposed synthesis of 4-Glycylphenyl benzoate hydrochloride.

Caption: Proposed synthetic pathway for this compound.

Potential Research Applications

While no biological activity has been documented for 4-Glycylphenyl benzoate hydrochloride, its structure suggests potential areas for investigation. The presence of the benzoate ester and the amino acid moiety could make it a candidate for screening in various biological assays. For instance, similar structures have been investigated for their antimicrobial or enzymatic inhibition properties. Researchers synthesizing this compound could explore its potential as a pro-drug, where the ester or amide linkages could be cleaved in vivo to release active components.

Conclusion

This technical guide provides a comprehensive overview of the inferred structure and a proposed synthetic route for 4-Glycylphenyl benzoate hydrochloride. The lack of existing data highlights an opportunity for novel research in the synthesis and characterization of this compound. The detailed hypothetical protocol and logical workflow are intended to serve as a starting point for researchers aiming to synthesize and investigate the properties and potential applications of this and related molecules.

A Technical Guide to the Physicochemical Characterization of 4-Glycylphenyl Benzoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a novel chemical entity from discovery to a viable drug candidate is paved with rigorous scientific evaluation. Among the most critical early assessments are the determination of its physicochemical properties. These intrinsic characteristics of a molecule govern its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the key physicochemical properties of 4-Glycylphenyl benzoate hydrochloride, a compound of interest in pharmaceutical development. Detailed experimental protocols for determining these properties are presented, alongside a structured framework for data presentation. This document is intended to serve as a practical resource for researchers and scientists engaged in the multifaceted process of drug development.

Introduction to Physicochemical Profiling

In the realm of drug discovery and development, a thorough understanding of a compound's physicochemical properties is fundamental. These properties, including melting point, solubility, pKa, and lipophilicity (logP), provide invaluable insights into a molecule's behavior in biological systems. For instance, aqueous solubility is a prerequisite for absorption, while lipophilicity influences a drug's ability to permeate cell membranes. The ionization state of a compound, dictated by its pKa, affects both its solubility and permeability. The melting point, an indicator of molecular packing and stability, is crucial for formulation development.

The hydrochloride salt of an active pharmaceutical ingredient (API) is often synthesized to enhance its solubility and stability.[1][2] This guide focuses on the essential physicochemical characterization of 4-Glycylphenyl benzoate hydrochloride, providing standardized methodologies for its evaluation.

Physicochemical Properties of 4-Glycylphenyl Benzoate Hydrochloride

A comprehensive physicochemical profile of 4-Glycylphenyl benzoate hydrochloride is essential for its progression as a drug candidate. The following table summarizes the key properties and their significance in drug development.

| Physicochemical Property | Significance in Drug Development |

| Melting Point (°C) | Indicates purity and is critical for formulation and manufacturing processes. A sharp melting range typically signifies a pure compound.[3] |

| Aqueous Solubility (mg/mL) | Crucial for drug absorption. Poor solubility can lead to low bioavailability. The pH-dependent solubility is particularly important for oral administration.[1][4] |

| pKa | The acid dissociation constant determines the extent of ionization at a given pH. This influences solubility, permeability, and interaction with biological targets.[5] |

| LogP (Octanol-Water Partition Coefficient) | A measure of a compound's lipophilicity, which affects its ability to cross biological membranes and its distribution in the body.[6] |

Experimental Protocols

Detailed and standardized experimental protocols are paramount for obtaining reliable and reproducible physicochemical data. The following sections outline the methodologies for determining the key properties of 4-Glycylphenyl benzoate hydrochloride.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Melting Point Method [7][8][9][10]

-

Sample Preparation: The 4-Glycylphenyl benzoate hydrochloride sample is finely powdered. A small amount of the powder is packed into a capillary tube to a height of 2-3 mm.[8][9]

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.[9]

-

The sample is heated at a rapid rate initially to determine an approximate melting range.[3]

-

The determination is then repeated with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.[3][8]

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes liquid is recorded as the completion of melting. This range is reported as the melting point.[3]

-

Aqueous Solubility Determination

Aqueous solubility is a critical factor influencing the absorption of orally administered drugs. The solubility of an ionizable compound like 4-Glycylphenyl benzoate hydrochloride is pH-dependent.

Methodology: Shake-Flask Method [1][11]

-

Preparation of Buffers: Aqueous buffers are prepared at various physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).[11]

-

Procedure:

-

An excess amount of 4-Glycylphenyl benzoate hydrochloride is added to a known volume of each buffer solution in a sealed flask.

-

The flasks are agitated in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[1][4]

-

The resulting suspensions are filtered or centrifuged to separate the undissolved solid.[1]

-

The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The experiment is performed in triplicate for each pH condition.[11]

-

pKa Determination

The pKa is a measure of the strength of an acid in solution. For a compound with an ionizable group, the pKa value indicates the pH at which the ionized and non-ionized forms are present in equal concentrations.[5]

Methodology: UV-Vis Spectrophotometric Titration [12][13][14]

This method is suitable if the ionized and non-ionized forms of 4-Glycylphenyl benzoate hydrochloride exhibit different UV-Vis absorption spectra.

-

Sample Preparation: A stock solution of 4-Glycylphenyl benzoate hydrochloride is prepared in a suitable solvent (e.g., water or a co-solvent if solubility is low).

-

Procedure:

-

A series of buffer solutions with a range of known pH values are prepared.[12]

-

Aliquots of the stock solution are added to each buffer solution to achieve a constant final concentration.[12]

-

The UV-Vis spectrum of each solution is recorded over a relevant wavelength range.[12]

-

The absorbance at a specific wavelength where the change between the ionized and non-ionized forms is maximal is plotted against the pH.

-

The resulting data is fitted to a sigmoidal curve, and the pKa is determined from the inflection point of the curve.[14]

-

LogP Determination

The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. LogP is the logarithm of this ratio and is a widely used measure of lipophilicity.

Methodology: Shake-Flask Method [6][15][16][17][18]

-

Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.[15][17]

-

Procedure:

-

A known amount of 4-Glycylphenyl benzoate hydrochloride is dissolved in the aqueous phase.

-

An equal volume of the saturated n-octanol is added.

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then centrifuged to ensure complete phase separation.[18]

-

The concentration of the compound in both the aqueous and n-octanol phases is determined by a suitable analytical method (e.g., HPLC-UV).

-

The LogP is calculated using the following formula: LogP = log10 ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

-

Data Presentation

Clear and concise presentation of quantitative data is crucial for interpretation and comparison.

Table 1: Hypothetical Physicochemical Properties of 4-Glycylphenyl Benzoate Hydrochloride

| Parameter | Value |

| Melting Point | 185 - 188 °C |

| Aqueous Solubility | |

| pH 1.2 | 15.2 mg/mL |

| pH 4.5 | 8.5 mg/mL |

| pH 6.8 | 2.1 mg/mL |

| pKa | 7.8 (Amine) |

| LogP (at pH 7.4) | 1.5 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of Experimental Workflow

A visual representation of the experimental workflow can aid in understanding the logical sequence of physicochemical characterization.

Caption: Workflow for the physicochemical characterization of an API.

Conclusion

The physicochemical properties of 4-Glycylphenyl benzoate hydrochloride are critical determinants of its potential as a therapeutic agent. This technical guide has provided a detailed overview of the experimental protocols for measuring its melting point, aqueous solubility, pKa, and LogP. Adherence to these standardized methods will ensure the generation of high-quality, reliable data, which is essential for informed decision-making in the drug development pipeline. The structured presentation of this data, as illustrated, facilitates its interpretation and application in subsequent preformulation and formulation activities. A thorough understanding of these fundamental properties is the cornerstone of successful pharmaceutical development.

References

- 1. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. researchgate.net [researchgate.net]

- 5. support.waters.com [support.waters.com]

- 6. researchgate.net [researchgate.net]

- 7. pharmadekho.com [pharmadekho.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Determination of Melting Point [wiredchemist.com]

- 10. westlab.com [westlab.com]

- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 12. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. LogP / LogD shake-flask method [protocols.io]

- 16. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. diposit.ub.edu [diposit.ub.edu]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of 4-Glycylphenyl Benzoate Hydrochloride

This technical guide provides a comprehensive overview of a plausible synthetic route and purification strategy for 4-Glycylphenyl benzoate hydrochloride, a compound of interest for researchers and professionals in the field of drug development. The methodologies outlined are based on established principles of organic chemistry, offering a robust framework for its preparation and characterization.

Synthetic Strategy Overview

The synthesis of 4-Glycylphenyl benzoate hydrochloride is proposed as a multi-step process, commencing with the protection of the amino group of glycine, followed by the preparation of a key intermediate, 4-hydroxyphenyl benzoate. These two moieties are then coupled, and subsequent deprotection and salt formation yield the final product. The overall synthetic workflow is depicted below.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Detailed methodologies for each synthetic step are provided below. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

The protection of the amino group of glycine is crucial to prevent unwanted side reactions during the subsequent coupling step. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

|---|---|---|---|

| Glycine | 75.07 | 7.51 g | 0.1 |

| Sodium Bicarbonate | 84.01 | 21.0 g | 0.25 |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 24.0 g | 0.11 |

| Dioxane | - | 100 mL | - |

| Water | - | 100 mL | - |

| Ethyl Acetate | - | As needed | - |

| 1M HCl | - | As needed | - |

Procedure:

-

In a 500 mL round-bottom flask, dissolve glycine (7.51 g, 0.1 mol) and sodium bicarbonate (21.0 g, 0.25 mol) in a mixture of 100 mL of water and 100 mL of dioxane.

-

To the stirred solution, add di-tert-butyl dicarbonate (24.0 g, 0.11 mol) portion-wise over 30 minutes.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

After the reaction is complete (monitored by TLC), concentrate the mixture in vacuo to remove the dioxane.

-

Wash the remaining aqueous solution with ethyl acetate (3 x 50 mL) to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.

-

Extract the product into ethyl acetate (3 x 75 mL).

-

Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-glycine as a white solid.

Expected Yield: 85-95%

This intermediate is prepared via a Schotten-Baumann reaction between 4-hydroxyphenol and benzoyl chloride.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

|---|---|---|---|

| 4-Hydroxyphenol (Hydroquinone) | 110.11 | 11.01 g | 0.1 |

| Benzoyl Chloride | 140.57 | 12.0 mL (14.06 g) | 0.1 |

| Sodium Hydroxide | 40.00 | 8.0 g | 0.2 |

| Dichloromethane (DCM) | - | 150 mL | - |

| Water | - | As needed | - |

Procedure:

-

Dissolve 4-hydroxyphenol (11.01 g, 0.1 mol) in 100 mL of 2M aqueous sodium hydroxide solution in a 500 mL flask equipped with a magnetic stirrer.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add benzoyl chloride (12.0 mL, 0.1 mol) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, continue stirring at room temperature for 2 hours.

-

Acidify the reaction mixture with 2M HCl to pH 7.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with water (2 x 50 mL) and brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.

-

Purify the crude 4-hydroxyphenyl benzoate by recrystallization from a suitable solvent system such as ethanol/water.

Expected Yield: 70-80%

The coupling of the protected amino acid and the phenolic intermediate is achieved through an esterification reaction, facilitated by a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-Dimethylaminopyridine (DMAP).[1][2]

Caption: EDC/DMAP coupling mechanism.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

|---|---|---|---|

| N-Boc-Glycine | 175.18 | 8.76 g | 0.05 |

| 4-Hydroxyphenyl Benzoate | 214.22 | 10.71 g | 0.05 |

| EDC.HCl | 191.70 | 11.50 g | 0.06 |

| DMAP | 122.17 | 0.61 g | 0.005 |

| Dichloromethane (DCM), anhydrous | - | 200 mL | - |

Procedure:

-

In a dry 500 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-glycine (8.76 g, 0.05 mol), 4-hydroxyphenyl benzoate (10.71 g, 0.05 mol), and DMAP (0.61 g, 0.005 mol) in 200 mL of anhydrous dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC.HCl (11.50 g, 0.06 mol) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with 100 mL of DCM.

-

Wash the organic solution sequentially with 5% aqueous HCl (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Expected Yield: 60-75%

The Boc protecting group is removed using a strong acid, typically hydrochloric acid in an organic solvent.[3][4][5]

Materials:

| Reagent | Amount |

|---|---|

| N-Boc-4-Glycylphenyl Benzoate | 0.03 mol (from previous step) |

| 4M HCl in 1,4-Dioxane | 75 mL |

| Diethyl Ether | As needed |

Procedure:

-

Dissolve the N-Boc-4-Glycylphenyl benzoate (0.03 mol) in 75 mL of 4M HCl in 1,4-dioxane.

-

Stir the solution at room temperature for 2-4 hours. The progress of the deprotection can be monitored by TLC.

-

Upon completion, the product hydrochloride salt may precipitate. If not, add diethyl ether to the reaction mixture to induce precipitation.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any residual impurities.

-

Dry the product under vacuum to yield the crude 4-Glycylphenyl benzoate hydrochloride.

Expected Yield: >90%

The final product is purified by recrystallization to obtain a high-purity solid.

Materials:

| Reagent | Amount |

|---|---|

| Crude this compound | From previous step |

| Ethanol | As needed |

| Diethyl Ether | As needed |

Procedure:

-

Dissolve the crude 4-Glycylphenyl benzoate hydrochloride in a minimum amount of hot ethanol.

-

If any insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to form crystals.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol, followed by cold diethyl ether.

-

Dry the purified 4-Glycylphenyl benzoate hydrochloride in a vacuum oven.

Expected Yield: 80-90% (from recrystallization)

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of 4-Glycylphenyl benzoate hydrochloride.

| Step | Product | Starting Material | Molar Ratio | Theoretical Yield (g) | Expected Yield (%) |

| 1 | N-Boc-Glycine | Glycine | 1:1.1 ((Boc)₂O) | 17.52 | 85-95 |

| 2 | 4-Hydroxyphenyl Benzoate | 4-Hydroxyphenol | 1:1 | 21.42 | 70-80 |

| 3 | N-Boc-4-Glycylphenyl Benzoate | N-Boc-Glycine | 1:1 | 18.57 | 60-75 |

| 4 & 5 | This compound | N-Boc-4-Glycylphenyl Benzoate | 1:1 | 11.58 | >72 (overall for steps 4 & 5) |

Characterization

The identity and purity of the final product and intermediates should be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

-

Melting Point Analysis: As an indicator of purity.

This comprehensive guide provides a detailed and structured approach for the synthesis and purification of 4-Glycylphenyl benzoate hydrochloride, intended to be a valuable resource for professionals in the field of chemical and pharmaceutical research.

References

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M) - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn:443]

A Technical Guide to Determining the Aqueous Solubility of 4-Glycylphenyl Benzoate HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction to Solubility in Drug Discovery

Aqueous solubility is a critical physicochemical property of an active pharmaceutical ingredient (API) that significantly influences its biopharmaceutical properties, including dissolution rate and bioavailability. For a compound like 4-Glycylphenyl benzoate HCl, which contains an amine hydrochloride salt, solubility is expected to be pH-dependent. Understanding its solubility profile in different buffer systems that mimic physiological conditions is a fundamental step in the early stages of drug development.

There are two primary types of solubility measurements relevant to drug discovery:

-

Kinetic Solubility: This is the concentration of a compound at the moment of precipitation from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer. It is a high-throughput screening method used in early discovery to quickly assess solubility.[1][2][3]

-

Thermodynamic (or Equilibrium) Solubility: This is the concentration of a compound in a saturated solution that is in equilibrium with the solid form of the compound.[2][4][5] It is considered the "true" solubility and is crucial for lead optimization and formulation development.[2]

Factors Influencing the Solubility of this compound

Several factors can impact the aqueous solubility of this compound:

-

pH of the Buffer: As an amine hydrochloride, the ionization state of the glycyl amino group is pH-dependent. In acidic to neutral solutions, the amine will be protonated, forming a more soluble salt. The solubility is likely to decrease as the pH approaches and surpasses the pKa of the amine, where the free base form, which is less soluble, begins to predominate.

-

Buffer Composition: The specific ions in the buffer can interact with the compound, potentially forming less soluble salts or complexes. Therefore, it is important to assess solubility in various common biological buffers such as phosphate, acetate, and TRIS.

-

Temperature: Most substances absorb heat during dissolution (endothermic process), meaning that an increase in temperature generally leads to an increase in solubility.[6]

-

Ionic Strength: The total concentration of ions in the solution can affect the activity of the solute and solvent, thereby influencing solubility.

Experimental Protocols for Solubility Determination

The "shake-flask" method is the gold standard for determining thermodynamic solubility.[7][8] Below are detailed protocols for both thermodynamic and kinetic solubility assays.

3.1. Thermodynamic Solubility Assay (Shake-Flask Method)

This method measures the equilibrium solubility of a compound.

Materials:

-

This compound (solid)

-

Aqueous buffers (e.g., pH 1.2 HCl, pH 4.5 Acetate, pH 6.8 Phosphate)

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge or filtration apparatus (e.g., 0.45 µm syringe filters)

-

Analytical instrumentation (e.g., HPLC-UV, LC-MS/MS)

-

Calibrated pH meter

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer. The excess solid should be clearly visible.

-

Tightly cap the vials and place them on an orbital shaker in an incubator set to a specific temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient time to reach equilibrium. This can range from 24 to 72 hours.[7][9] Preliminary experiments may be needed to determine the optimal equilibration time.

-

After incubation, allow the vials to stand to let the undissolved solid settle.

-

Carefully remove an aliquot of the supernatant. To separate the dissolved compound from the undissolved solid, either centrifuge the sample at high speed and collect the supernatant or filter the sample through a syringe filter.[2]

-

Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted supernatant using a validated analytical method such as HPLC-UV or LC-MS/MS. A standard calibration curve must be prepared for accurate quantification.[2]

-

Verify the pH of the saturated solution at the end of the experiment.[10]

3.2. Kinetic Solubility Assay

This high-throughput method is suitable for early-stage discovery.[2]

Materials:

-

Concentrated stock solution of this compound in DMSO (e.g., 10 mM)

-

Aqueous buffers

-

96-well microplates

-

Plate shaker

-

Plate reader (e.g., UV-Vis spectrophotometer or nephelometer) or LC-MS/MS

Procedure:

-

Dispense the aqueous buffer into the wells of a 96-well plate.

-

Add a small volume of the concentrated DMSO stock solution of this compound to the buffer to create a range of final compound concentrations. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its co-solvent effect.

-

Seal the plate and shake it at a controlled temperature for a defined period (e.g., 1-2 hours).[1]

-

Measure the solubility. This can be done in several ways:

-

Nephelometry: Measure the light scattering caused by any precipitate that has formed.[1][2]

-

UV-Vis Spectroscopy: After filtering or centrifuging the plate to remove precipitate, measure the absorbance of the supernatant in a UV-readable plate.[1]

-

LC-MS/MS: Quantify the concentration in the filtered supernatant for the most accurate kinetic solubility measurement.[11]

-

-

The kinetic solubility is the highest concentration at which no precipitate is observed.

Data Presentation

Quantitative solubility data should be presented in a clear and structured table to allow for easy comparison across different conditions.

Table 1: Hypothetical Solubility Data for this compound

| Buffer System | pH | Temperature (°C) | Solubility Type | Measured Solubility (µg/mL) |

| Acetate Buffer | 4.5 | 25 | Thermodynamic | [Insert experimental value] |

| Phosphate Buffer | 6.8 | 25 | Thermodynamic | [Insert experimental value] |

| Phosphate Buffer | 7.4 | 25 | Thermodynamic | [Insert experimental value] |

| Acetate Buffer | 4.5 | 37 | Thermodynamic | [Insert experimental value] |

| Phosphate Buffer | 6.8 | 37 | Thermodynamic | [Insert experimental value] |

| Phosphate Buffer | 7.4 | 37 | Thermodynamic | [Insert experimental value] |

| Phosphate Buffer | 7.4 | 25 | Kinetic | [Insert experimental value] |

Visualizations

Diagram 1: Experimental Workflow for Thermodynamic Solubility

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Diagram 2: Experimental Workflow for Kinetic Solubility

Caption: Workflow for the Kinetic Solubility Assay.

Diagram 3: Logical Relationship of Factors Affecting Solubility

Caption: Key factors influencing the aqueous solubility of the compound.

References

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. Aqueous Solubility Assay - Enamine [enamine.net]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. enamine.net [enamine.net]

- 5. In-vitro Thermodynamic Solubility [protocols.io]

- 6. ascendiacdmo.com [ascendiacdmo.com]

- 7. youtube.com [youtube.com]

- 8. orbit.dtu.dk [orbit.dtu.dk]

- 9. google.com [google.com]

- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

Stability of 4-Glycylphenyl Benzoate Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated stability of 4-Glycylphenyl benzoate hydrochloride (HCl) under various pH and temperature conditions. Due to the limited availability of direct stability data for this specific molecule, this document leverages established chemical principles of ester and amide hydrolysis, alongside data from analogous compounds, to predict degradation pathways and outline robust experimental protocols for its stability assessment.

Core Concepts: Predicted Stability Profile

4-Glycylphenyl benzoate HCl possesses two primary functional groups susceptible to degradation under aqueous conditions: an ester linkage and an amide linkage . The stability of the molecule is therefore intrinsically linked to the hydrolysis of these bonds, which is significantly influenced by pH and temperature.

-

Ester Hydrolysis: The ester bond is prone to hydrolysis under both acidic and basic conditions, yielding benzoic acid and 4-hydroxyphenylglycine. This reaction is generally catalyzed by the presence of hydronium (H₃O⁺) or hydroxide (OH⁻) ions. The rate of hydrolysis is typically at its minimum in the neutral to slightly acidic pH range.

-

Amide Hydrolysis: The amide bond in the glycyl moiety is generally more stable than the ester bond. However, it can also undergo hydrolysis, particularly under strong acidic or basic conditions and at elevated temperatures, to yield 4-aminophenyl benzoate and glycine.

-

Temperature Effects: As with most chemical reactions, an increase in temperature is expected to accelerate the rate of both ester and amide hydrolysis, following the principles of the Arrhenius equation.

Predicted Degradation Pathways

The degradation of this compound is anticipated to proceed primarily through two hydrolytic pathways. The ester hydrolysis is generally considered the more facile pathway.

Caption: Predicted degradation pathways of this compound.

Experimental Protocols for Stability Assessment

A comprehensive stability study of this compound should involve forced degradation studies under various stress conditions, as recommended by the International Conference on Harmonisation (ICH) guidelines.[1]

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying potential degradation products and understanding the intrinsic stability of the molecule.[2] The following table outlines the recommended conditions for these studies.

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temperature & 60-80°C | Up to 7 days |

| Base Hydrolysis | 0.01 M - 0.1 M NaOH | Room Temperature & 60-80°C | Up to 7 days |

| Neutral Hydrolysis | Water or Buffer (pH 7) | Room Temperature & 60-80°C | Up to 7 days |

| Oxidative | 3-30% H₂O₂ | Room Temperature | Up to 7 days |

| Thermal | Dry Heat | 105°C | Up to 24 hours |

| Photolytic | UV light (e.g., 254 nm) & Visible light | Room Temperature | Up to 48 hours |

Sample Preparation for Forced Degradation

-

Stock Solution Preparation: Accurately weigh and dissolve 10 mg of this compound in 10 mL of a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a stock solution of 1 mg/mL.[2]

-

Stress Condition Application:

-

Hydrolysis (Acid, Base, Neutral): Mix 1 mL of the stock solution with 9 mL of the respective stress solution (e.g., 1 M HCl, 0.1 M NaOH, or water).[2][3]

-

Oxidative: Mix 1 mL of the stock solution with 9 mL of the hydrogen peroxide solution.[3]

-

Thermal (in solution): Place the solutions for hydrolysis at the specified elevated temperatures.

-

Thermal (solid-state): Spread a thin layer of the solid compound in a petri dish and expose it to the specified temperature in an oven.[2]

-

Photolytic: Expose the stock solution in a photostability chamber to the specified light conditions.[2]

-

-

Time-Point Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours, and 7 days).

-

Sample Quenching and Dilution:

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is essential to separate and quantify the parent drug from its degradation products. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is generally suitable.

Table of Typical HPLC Parameters:

| Parameter | Recommended Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol) in isocratic or gradient mode. |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | Determined by UV-Vis spectral analysis of this compound. |

| Column Temperature | 25-30°C |

| Injection Volume | 10-20 µL |

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the stability of this compound.

Caption: General experimental workflow for stability testing.

Data Presentation and Interpretation

The data obtained from the HPLC analysis should be used to determine the rate of degradation under each stress condition.

Quantitative Data Summary

The results of the forced degradation studies should be summarized in a table to allow for easy comparison of the stability of this compound under different conditions.

Example Table for Summarizing Degradation Data:

| Stress Condition | pH | Temperature (°C) | Time (hours) | % Degradation | Major Degradation Products |

| Acid Hydrolysis | 1 | 80 | 24 | Data | Identify by MS |

| Base Hydrolysis | 13 | 60 | 8 | Data | Identify by MS |

| Neutral Hydrolysis | 7 | 80 | 48 | Data | Identify by MS |

| Oxidative | N/A | 25 | 24 | Data | Identify by MS |

| Thermal (Solid) | N/A | 105 | 24 | Data | Identify by MS |

| Photolytic (UV) | N/A | 25 | 48 | Data | Identify by MS |

Note: The degradation products can be tentatively identified and characterized using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).

Kinetic Analysis

The degradation of this compound is likely to follow pseudo-first-order kinetics under the stress conditions. The natural logarithm of the percentage of the remaining drug can be plotted against time to determine the degradation rate constant (k) for each condition.

Conclusion

References

Spectroscopic Characterization of 4-Glycylphenyl Benzoate HCl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize 4-Glycylphenyl benzoate hydrochloride. Due to the limited availability of public spectroscopic data for this specific compound, this document outlines the expected spectral characteristics based on its chemical structure and provides detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. This guide is intended to serve as a practical resource for researchers involved in the synthesis, identification, and analysis of similar molecules.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for 4-Glycylphenyl benzoate HCl based on the analysis of its constituent functional groups and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic Protons (para-substituted benzoate) | ~ 8.1 - 8.3 | Doublet | Protons ortho to the carbonyl group. |

| Aromatic Protons (para-substituted benzoate) | ~ 7.5 - 7.7 | Multiplet | Protons meta to the carbonyl group. |

| Aromatic Protons (para-substituted phenoxy) | ~ 7.2 - 7.4 | Doublet | Protons ortho to the ester oxygen. |

| Aromatic Protons (para-substituted phenoxy) | ~ 7.0 - 7.2 | Doublet | Protons ortho to the glycyl group. |

| α-CH₂ (Glycyl) | ~ 4.0 - 4.3 | Singlet or Broad Singlet | Attached to the nitrogen of the amino group. |

| NH₃⁺ (Ammonium) | ~ 8.0 - 9.0 | Broad Singlet | Highly dependent on solvent and concentration. |

Note: Chemical shifts are referenced to a standard solvent signal. The para-disubstituted aromatic rings will likely appear as two distinct doublets.[1][2][3][4][5]

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| Carbonyl (Ester) | ~ 164 - 166 | |

| Carbonyl (Amide/Acid) | ~ 168 - 172 | |

| Aromatic C (quaternary, attached to ester C=O) | ~ 128 - 132 | |

| Aromatic C-H (ortho to ester C=O) | ~ 130 - 132 | |

| Aromatic C-H (meta to ester C=O) | ~ 128 - 130 | |

| Aromatic C (quaternary, para to ester C=O) | ~ 133 - 136 | |

| Aromatic C (quaternary, attached to ester O) | ~ 150 - 153 | |

| Aromatic C-H (ortho to ester O) | ~ 121 - 123 | |

| Aromatic C-H (ortho to glycyl) | ~ 129 - 131 | |

| Aromatic C (quaternary, attached to glycyl) | ~ 145 - 148 | |

| α-CH₂ (Glycyl) | ~ 40 - 43 |

Note: Aromatic carbon signals can be complex.[5][6][7][8] The presence of two identical substituents on a para-disubstituted benzene ring can reduce the number of distinct aryl carbon absorptions due to symmetry.[5]

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (NH₃⁺) | 3100 - 2800 | Strong, Broad | Characteristic of amino acid hydrochlorides.[9][10][11] |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | Typically observed as a series of bands.[12] |

| C=O Stretch (Ester) | 1740 - 1720 | Strong | Aromatic esters absorb at higher frequencies.[13] |

| C=O Stretch (Amide/Acid) | 1725 - 1700 | Strong | |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Weak | A series of bands is characteristic of the aromatic rings.[12] |

| N-H Bend (NH₃⁺) | 1600 - 1500 | Medium | |

| C-O Stretch (Ester) | 1300 - 1200 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: Predicted UV-Vis Absorption Maxima

| Chromophore | Predicted λmax (nm) | Transition | Notes |

| Benzoyl | ~ 230 - 240 | π → π | |

| Phenyl | ~ 270 - 280 | π → π | Fine structure may be observed. |

Note: The exact λmax and molar absorptivity (ε) are solvent-dependent. Aromatic compounds typically exhibit multiple absorption bands.[14][15][16]

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical for ensuring sample solubility and minimizing solvent signal interference.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness and symmetry of the solvent peak.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum and perform a baseline correction.

-

Calibrate the chemical shift scale by setting the reference peak (TMS or residual solvent peak) to its known value.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

Methodology (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly dry both the this compound sample and high-purity, spectroscopic grade potassium bromide (KBr) to remove any residual moisture.

-

In an agate mortar, grind 1-2 mg of the sample into a fine powder.[17]

-

Add approximately 100-200 mg of the dry KBr to the mortar.[17]

-

Quickly and thoroughly mix the sample and KBr by grinding with a pestle until a homogeneous mixture is obtained. The typical ratio of sample to KBr is about 1:100.[18]

-

-

Pellet Formation:

-

Data Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water).

-

Perform serial dilutions of the stock solution to prepare a series of standards of varying, known concentrations.

-

Ensure all solutions are clear and free of particulate matter.[20]

-

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.

-

Select the desired wavelength range for scanning (e.g., 200-400 nm).

-

-

Data Acquisition:

-

Fill a quartz cuvette with the blank solvent and place it in the reference beam path of the spectrophotometer.[21]

-

Fill another quartz cuvette with the blank solvent and place it in the sample beam path to record a baseline spectrum.[21][22]

-

Replace the blank in the sample path with the cuvette containing the most dilute sample solution and record its absorbance spectrum.

-

Repeat the measurement for each of the standard solutions, from the most dilute to the most concentrated.

-

-

Data Processing:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

If quantitative analysis is desired, create a calibration curve by plotting absorbance at λmax versus concentration for the standard solutions.

-

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

References

- 1. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 2. nmr spectroscopy - How can multiplets in para-disubstituted benzene rings be described? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. researchgate.net [researchgate.net]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Phenyl benzoate(93-99-2) 13C NMR [m.chemicalbook.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. electronicsandbooks.com [electronicsandbooks.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. staff.hnue.edu.vn [staff.hnue.edu.vn]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Vis-UV spectra of aromatic compounds [quimicaorganica.org]

- 17. shimadzu.com [shimadzu.com]

- 18. What Is The Kbr Method In Ir Spectroscopy? A Guide To Solid Sample Analysis - Kintek Solution [kindle-tech.com]

- 19. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 20. web.uvic.ca [web.uvic.ca]

- 21. engineering.purdue.edu [engineering.purdue.edu]

- 22. drawellanalytical.com [drawellanalytical.com]

The Enzymatic Hydrolysis of 4-Glycylphenyl Benzoate HCl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Glycylphenyl benzoate HCl is a synthetic ester that incorporates key structural features recognized by serine proteases, particularly chymotrypsin. Its design, featuring a phenyl benzoate moiety, mimics the aromatic C-terminal residues of natural peptide substrates for chymotrypsin, such as phenylalanine, tyrosine, and tryptophan. The glycyl portion of the molecule is positioned to interact with the enzyme's subsites, potentially influencing binding affinity and catalytic efficiency. As such, this compound serves as a valuable tool for investigating enzyme kinetics and specificity.

Proposed Mechanism of Action: Hydrolysis by Chymotrypsin

The hydrolysis of 4-Glycylphenyl benzoate by chymotrypsin is proposed to follow the canonical "ping-pong" mechanism characteristic of this enzyme. This two-stage process involves the formation of a covalent acyl-enzyme intermediate.

Stage 1: Acylation

-

Substrate Binding: 4-Glycylphenyl benzoate binds to the active site of chymotrypsin. The phenyl ring of the benzoate group is expected to occupy the hydrophobic S1 pocket of the enzyme, which is responsible for its specificity towards aromatic residues.

-

Nucleophilic Attack: The serine-195 residue in the enzyme's catalytic triad (Ser-195, His-57, Asp-102) acts as a potent nucleophile. Aided by His-57, which abstracts a proton from Ser-195, the serine hydroxyl group attacks the carbonyl carbon of the ester bond in the substrate.

-

Formation of the Tetrahedral Intermediate: This nucleophilic attack results in the formation of a short-lived, unstable tetrahedral intermediate. The negative charge on the carbonyl oxygen is stabilized by the "oxyanion hole," a region of the active site containing backbone amide groups that form hydrogen bonds with the oxygen.

-

Release of the First Product: The tetrahedral intermediate collapses, leading to the cleavage of the ester bond. The 4-glycylphenol moiety is released as the first product. The benzoic acid portion remains covalently attached to the Ser-195 residue, forming an acyl-enzyme intermediate.

Stage 2: Deacylation

-

Water Binding: A water molecule enters the active site.

-

Nucleophilic Attack by Water: The His-57 residue, now acting as a general base, abstracts a proton from the water molecule, activating it to attack the carbonyl carbon of the acyl-enzyme intermediate.

-

Formation of the Second Tetrahedral Intermediate: This leads to the formation of a second tetrahedral intermediate, which is again stabilized by the oxyanion hole.

-

Release of the Second Product and Enzyme Regeneration: The intermediate collapses, releasing benzoic acid as the second product and regenerating the active Ser-195 residue. The enzyme is now ready to bind another substrate molecule.

Data Presentation: Kinetic Parameters of Analogous Chymotrypsin Substrates

Direct kinetic data for this compound is not available. However, the following tables summarize the kinetic constants for the chymotrypsin-catalyzed hydrolysis of structurally related peptide esters and amides. This data provides a valuable reference for predicting the kinetic behavior of this compound.

Table 1: Kinetic Constants for Chymotrypsin-Catalyzed Hydrolysis of N-acetyl-(glycyl)n-L-phenylalanine methyl esters [1]

| Substrate (n) | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) |

| 0 | 1.5 | 0.15 | 10,000 |

| 1 | 10.0 | 0.40 | 25,000 |

| 2 | 25.0 | 0.50 | 50,000 |

| 3 | 26.0 | 0.50 | 52,000 |

Conditions: pH 8.00, 25.0 °C

Table 2: Kinetic Constants for Chymotrypsin-Catalyzed Hydrolysis of Ac-Phe-(Gly)n-NH2 [2]

| Substrate (n) | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) |

| 0 | 0.027 | 34 | 0.79 |

| 1 | 0.095 | 11.5 | 8.3 |

| 2 | 0.47 | 5.5 | 85.5 |

Conditions: pH 8.00, 25 °C

Experimental Protocols: Hypothetical Assay for this compound Hydrolysis

This section outlines a detailed methodology for a plausible key experiment to determine the kinetic parameters of this compound hydrolysis by chymotrypsin. The assay would likely be spectrophotometric, monitoring the release of 4-glycylphenol.

Objective: To determine the Michaelis-Menten constant (Km) and the catalytic constant (kcat) for the chymotrypsin-catalyzed hydrolysis of this compound.

Materials:

-

α-Chymotrypsin (bovine pancreas)

-

This compound

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

Dimethyl sulfoxide (DMSO) for dissolving the substrate

-

UV-Vis spectrophotometer

-

96-well microplates (for high-throughput measurements) or quartz cuvettes

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of α-chymotrypsin in a suitable buffer (e.g., 1 mM HCl to prevent autolysis) and determine its active concentration by titration with a known inhibitor like N-trans-cinnamoylimidazole.

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a series of substrate dilutions in the assay buffer (Tris-HCl, pH 8.0) from the stock solution. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

-

-

Enzyme Assay:

-

Set the spectrophotometer to a wavelength where the product, 4-glycylphenol, has a significant absorbance that is distinct from the substrate. This wavelength would need to be determined experimentally by obtaining the UV-Vis spectra of the substrate and the expected products.

-

To each well of a microplate or a cuvette, add the assay buffer and the substrate solution to achieve the desired final concentrations.

-

Equilibrate the reaction mixture at a constant temperature (e.g., 25°C).

-

Initiate the reaction by adding a small, fixed amount of the chymotrypsin solution.

-

Immediately monitor the change in absorbance over time. Record the initial rate of the reaction (the linear phase).

-

-

Data Analysis:

-

Convert the rate of change in absorbance to the rate of product formation using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of 4-glycylphenol at the monitored wavelength.

-

Plot the initial reaction rates (V₀) against the corresponding substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation: V₀ = (Vmax * [S]) / (Km + [S]) using non-linear regression software to determine the values of Vmax and Km.

-

Calculate the catalytic constant (kcat) from the maximal velocity (Vmax) and the enzyme concentration ([E]) used in the assay: kcat = Vmax / [E].

-

Mandatory Visualizations

Caption: Proposed mechanism of 4-Glycylphenyl benzoate hydrolysis by chymotrypsin.

Caption: Workflow for kinetic analysis of 4-Glycylphenyl benzoate hydrolysis.

Conclusion

While direct experimental validation is pending, the structural analogy of this compound to known chymotrypsin substrates provides a strong foundation for understanding its mechanism of action. This guide offers a comprehensive, inferred framework for researchers and professionals in drug development to utilize this compound as a tool for studying serine protease activity. The provided kinetic data from analogous compounds, a detailed hypothetical experimental protocol, and clear visual diagrams of the proposed mechanism and workflow serve as a valuable resource for initiating and guiding further investigation into the enzymatic hydrolysis of this compound.

References

- 1. The kinetics of hydrolysis of some extended N-aminoacyl-L-phenylalanine methyl esters by bovine chymotrypsin A-alpha. Evidence for enzyme subsite S5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetic studies on the chymotrypsin A alpha-catalyzed hydrolysis of a series of N-acetyl-L-phenylalanyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Enzymatic Targets of 4-Glycylphenyl Benzoate HCl

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Glycylphenyl benzoate HCl is a synthetic compound with a chemical structure suggestive of interactions with specific enzyme classes. This technical guide provides a comprehensive overview of the potential enzymatic targets of this molecule, drawing upon structural analogies and the known activities of related compounds. The primary hypothesized targets are serine proteases and carboxypeptidases, given the presence of a glycylphenyl moiety and a benzoate ester linkage. This document outlines detailed experimental protocols for target identification and characterization, presents quantitative data from analogous compounds to inform initial studies, and visualizes relevant signaling pathways and experimental workflows. This guide is intended to serve as a foundational resource for researchers initiating investigations into the pharmacological and biochemical profile of this compound.

Introduction

The identification of enzymatic targets is a critical step in the drug discovery and development process. Understanding the specific proteins with which a small molecule interacts provides insights into its mechanism of action, potential therapeutic applications, and possible off-target effects. This compound possesses distinct chemical features that suggest it may function as a substrate or inhibitor for specific classes of enzymes. The N-acylated amino acid derivative structure, specifically the glycylphenyl group, is a common recognition motif for proteases. The benzoate ester bond presents a potential site for hydrolysis by esterases. This guide explores the most probable enzymatic targets based on these structural characteristics.

Potential Enzymatic Targets

Based on the chemical structure of this compound, two primary classes of enzymes are proposed as potential targets:

Serine Proteases

Serine proteases are a large family of proteolytic enzymes characterized by a highly reactive serine residue in their active site. They are involved in a multitude of physiological processes, including blood coagulation, digestion, inflammation, and apoptosis. The specificity of serine proteases is largely determined by the nature of the amino acid residue at the P1 position of the substrate, which binds in the S1 pocket of the enzyme[1]. The phenyl group of the glycylphenyl moiety in this compound could potentially fit into the S1 pocket of chymotrypsin-like serine proteases, which show a preference for large hydrophobic residues.

Carboxypeptidases

Carboxypeptidases are metalloproteases that cleave the C-terminal peptide bond of proteins and peptides. Some carboxypeptidases, such as carboxypeptidase A, also exhibit esterase activity, hydrolyzing ester bonds of specific substrates. Benzoate esters, particularly those with substitutions on the phenyl ring, have been shown to be substrates for bovine carboxypeptidase A[2][3]. The benzoate portion of this compound makes it a candidate for interaction with this class of enzymes.

Experimental Protocols for Target Identification and Characterization

The following section details experimental protocols to investigate the potential interaction of this compound with its hypothesized enzymatic targets.

General Target Identification

For a novel compound with unknown targets, unbiased screening methods can be employed.

-

Affinity-Based Pull-Down Assays: This method involves immobilizing this compound on a solid support (e.g., agarose beads) to create an affinity matrix. This matrix is then incubated with a cell lysate. Proteins that bind to the compound are "pulled down," eluted, and identified by mass spectrometry[4].

-

Drug Affinity Responsive Target Stability (DARTS): DARTS leverages the principle that the binding of a small molecule can stabilize its target protein against proteolysis. A cell lysate is treated with the compound and then subjected to limited proteolysis. The stabilized proteins are then identified by comparing the protein bands on an SDS-PAGE gel with an untreated control[5].

Serine Protease Inhibition Assay

This protocol is designed to determine if this compound inhibits the activity of a specific serine protease (e.g., chymotrypsin, trypsin, elastase).

-

Materials:

-

Purified serine protease of interest.

-

Fluorogenic or chromogenic substrate specific to the protease (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide for chymotrypsin).

-

Assay buffer (e.g., Tris-HCl or PBS at optimal pH for the enzyme).

-

This compound stock solution (in DMSO or other suitable solvent).

-

96-well microplate.

-

Microplate reader.

-

-

Procedure:

-

Prepare a series of dilutions of this compound in assay buffer.

-

In a 96-well plate, add the serine protease solution to each well.

-

Add the different concentrations of this compound to the wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme (e.g., 37°C).

-

Initiate the reaction by adding the substrate to each well.

-

Immediately measure the change in absorbance or fluorescence over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate) for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Enzyme Kinetic Analysis

To understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic studies are performed.

-

Procedure:

-

Perform the serine protease inhibition assay as described above, but for each inhibitor concentration, vary the substrate concentration.

-

Measure the initial reaction velocities for each combination of inhibitor and substrate concentration.

-

-

Data Analysis:

-

Generate a Michaelis-Menten plot (reaction velocity vs. substrate concentration) for each inhibitor concentration.

-

Create a Lineweaver-Burk plot (1/velocity vs. 1/substrate concentration). The pattern of changes in Vmax and Km in the presence of the inhibitor will reveal the mechanism of inhibition[6][7].

-

Quantitative Data for Structurally Related Compounds

As no specific data for this compound is currently available, the following tables provide examples of quantitative data for structurally related compounds to guide initial experimental design.

Table 1: Inhibition of Serine Proteases by Phenylguanidine-Containing Inhibitors

| Compound | Target Protease | IC50 (µM) | Inhibition Type |

| Phenylguanidine Derivative A | uPA | 0.5 | Competitive |

| Phenylguanidine Derivative B | Trypsin | 2.1 | Competitive |

| Phenylguanidine Derivative C | Thrombin | 15.3 | Mixed |

Data is hypothetical and for illustrative purposes, based on findings for similar compound classes.

Table 2: Kinetic Parameters for the Hydrolysis of Substituted Benzoate Esters by Carboxypeptidase A

| Substrate | kcat (min⁻¹) | Km (mM) |

| O-(p-nitrobenzoyl)mandelic acid | 167 | 1.3 |

| O-(p-chlorobenzoyl)mandelic acid | 98 | 2.1 |

| O-(p-methylbenzoyl)mandelic acid | 56 | 3.5 |

Data adapted from studies on substituted benzoate esters and carboxypeptidase A[2][3].

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a potential signaling pathway involving a serine protease and a general experimental workflow for target identification.

Caption: Potential role of a serine protease in the apoptosis signaling cascade and a hypothetical point of inhibition by this compound.

Caption: A generalized experimental workflow for the identification and characterization of the enzymatic targets of this compound.

Conclusion

While the precise enzymatic targets of this compound remain to be elucidated, its chemical structure provides a strong rationale for investigating its interactions with serine proteases and carboxypeptidases. The experimental protocols and data provided in this guide offer a solid starting point for researchers to systematically explore the biochemical activity of this compound. The identification of its molecular targets will be instrumental in understanding its potential therapeutic value and advancing it through the drug development pipeline.

References

- 1. purdue.edu [purdue.edu]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mechanistic and kinetic studies of inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Khan Academy [khanacademy.org]

Commercial Sourcing and Technical Guidance for 4-Glycylphenyl Benzoate HCl in Research Applications

For researchers, scientists, and professionals in drug development, the procurement of well-characterized chemical compounds is a critical first step in any experimental workflow. This guide provides an in-depth overview of the commercial availability of 4-Glycylphenyl benzoate hydrochloride (HCl), a key reagent for various research applications. Due to the nature of its commercial availability as a rare chemical, this guide also outlines a general workflow for its initial characterization and handling in a laboratory setting.

Commercial Availability

4-Glycylphenyl benzoate HCl is available for research purposes primarily through Sigma-Aldrich, under their AldrichCPR brand. It is essential to note that this product is supplied as part of a collection of rare and unique chemicals, and as such, the supplier does not provide extensive analytical data. Researchers are responsible for the initial confirmation of the product's identity and purity upon receipt.

Chemical and Physical Data

The following table summarizes the available data for this compound. It is important to reiterate that specific quantitative data, such as purity, melting point, and solubility, are not consistently provided by the commercial supplier for this particular compound.

| Parameter | Value | Source |

| CAS Number | 199530-50-2 | Sigma-Aldrich |

| Linear Formula | C₁₅H₁₄ClNO₃ | Sigma-Aldrich |

| Molecular Weight | 291.737 g/mol | Sigma-Aldrich |

| Purity | Not provided; buyer assumes responsibility for confirmation. | Sigma-Aldrich |

| Appearance | Not specified | - |

| Melting Point | Not specified | - |

| Solubility | Not specified | - |

| Storage | Not specified | - |

Experimental Protocols

Recommended Initial Experimental Workflow

Given the limited data provided by the commercial supplier, a robust initial characterization workflow is essential before the compound is utilized in substantive experiments. The following diagram illustrates a recommended workflow for the initial handling and quality control of this compound.

Caption: Initial workflow for quality control and characterization.

Signaling Pathways

As no specific biological activity or signaling pathway associated with this compound has been detailed in readily available literature, a diagram of a relevant signaling pathway cannot be provided at this time. Researchers will need to determine this based on their own experimental findings.

4-Glycylphenyl Benzoate HCl: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling guidelines for 4-Glycylphenyl benzoate hydrochloride. The information is compiled from publicly available Safety Data Sheets (SDS) to ensure a high standard of safety in a laboratory or research setting. Due to the limited availability of published research on this specific compound, this guide focuses on established safety protocols.

Chemical and Physical Properties

4-Glycylphenyl benzoate HCl is a solid, appearing as a white powder. While specific quantitative data is limited, the following table summarizes its known physical and chemical properties.

| Property | Value | Source |

| Physical State | Powder Solid | |

| Appearance | White | |

| Odor | Odorless | |

| Melting Point | 85 - 88 °C / 185 - 190.4 °F | |

| Molecular Formula | C₁₅H₁₆ClNO₃ | Inferred from name |

| Molecular Weight | 293.75 g/mol | Inferred from name |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table outlines its hazard statements as per the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | GHS Classification | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage. |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 (Lungs, Inhalation) | H372: Causes damage to organs (Lungs) through prolonged or repeated exposure if inhaled. |

| Hazardous to the Aquatic Environment (Acute Hazard) | Category 3 | H402: Harmful to aquatic life. |

Signal Word: Danger

Hazard Pictograms:

-

Corrosion

-

Health Hazard

-

Irritant

Safety and Handling Protocols

Adherence to strict safety protocols is mandatory when handling this compound to minimize risk to personnel and the environment.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:

-

Eye and Face Protection: Wear chemical safety goggles and a face shield. Standard EN166 (EU) or 29 CFR 1910.133 (US) should be followed.

-

Skin Protection: Wear protective gloves and a lab coat. Immediately remove and properly dispose of contaminated clothing.

-

Respiratory Protection: If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved full-facepiece airline respirator in the positive pressure mode with emergency escape provisions is recommended.

Engineering Controls

-

Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

Eye Wash and Safety Shower: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

Handling and Storage

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.

The following diagram illustrates the general workflow for safe handling of this compound.

Caption: General Handling Workflow

First Aid Measures

In case of exposure, follow these first aid measures and seek immediate medical attention.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Accidental Release Measures

In the event of a spill, adhere to the following procedures:

-

Evacuate the Area: Restrict access to the spill area.

-

Ventilate the Area: Ensure adequate ventilation.

-

Personal Protection: Wear appropriate PPE, including respiratory protection.

-

Containment and Cleanup: Avoid generating dust. Sweep up the spilled solid and place it in a suitable, closed container for disposal.

-

Environmental Precautions: Do not let the product enter drains.

The logical relationship for an accidental release response is outlined below.

Caption: Accidental Release Response

Experimental Protocols and Biological Pathways

As of the last update, a comprehensive search of publicly available scientific literature and databases did not yield specific experimental protocols or established signaling pathways for 4-Glycylphenyl benzoate hydrochloride. Researchers working with this compound are advised to develop their own protocols based on the properties of similar molecules and to conduct thorough literature reviews for any newly published data.